1H-4,7-Methano-1,7-naphthyridine
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Overview
Description
1H-4,7-Methano-1,7-naphthyridine is a heterocyclic compound with the molecular formula C9H8N2 It is a derivative of naphthyridine, characterized by the presence of a methano bridge that connects the 4th and 7th positions of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,7-Methano-1,7-naphthyridine typically involves multicomponent reactions, Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, often employing mild reaction conditions and readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up from laboratory to industrial quantities, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1H-4,7-Methano-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce different hydrogenated derivatives.
Scientific Research Applications
1H-4,7-Methano-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential.
Mechanism of Action
The mechanism of action of 1H-4,7-Methano-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
1H-4,7-Methano-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
2,7-Naphthyridine: Studied for its photochemical properties and applications in materials science.
3,6-Naphthyridine: Investigated for its potential as a ligand in coordination chemistry.
The uniqueness of this compound lies in its methano bridge, which imparts distinct structural and electronic properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
205525-73-1 |
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Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,4-diazatricyclo[5.3.1.03,8]undeca-2,5,7,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-3-10-9-6-11-4-2-8(9)7(1)5-11/h1-4,6,10H,5H2 |
InChI Key |
QCSSNVKTWUUJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CN1C=C3NC=C2 |
Origin of Product |
United States |
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